

An In-depth Technical Guide to N-ethylhydroxylamine Hydrochloride

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Compound of Interest

Compound Name: N-ethylhydroxylamine Hydrochloride

Cat. No.: B1365094

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CAS Number: 42548-78-7

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Introduction

N-ethylhydroxylamine hydrochloride is a versatile and reactive chemical compound with the CAS Number 42548-78-7.^{[1][2]} As a hydrochloride salt of N-ethylhydroxylamine, it presents as a stable, water-soluble solid, making it a convenient reagent for a variety of applications in organic synthesis and pharmaceutical development.^[3] This guide provides an in-depth exploration of its chemical properties, a detailed synthesis protocol, analytical characterization methods, key applications with a focus on its role as a reducing agent, and essential safety and handling procedures. The unique reactivity of the hydroxylamine functionality, coupled with the influence of the ethyl substituent, makes this compound a valuable tool for the discerning chemist.^[1]

Physicochemical Properties

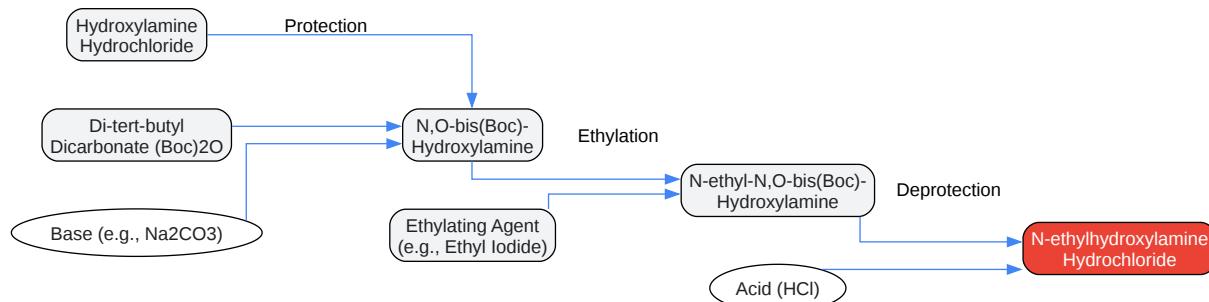
A thorough understanding of the physicochemical properties of **N-ethylhydroxylamine hydrochloride** is fundamental to its effective and safe use in a laboratory setting.

Property	Value	Source(s)
CAS Number	42548-78-7	[1] [2]
Molecular Formula	C2H8CINO	[1] [2] [4]
Molecular Weight	97.54 g/mol	[1] [2] [4]
Appearance	White crystalline solid	[3]
Solubility	Soluble in water and ethanol; insoluble in non-polar solvents	[3]
Melting Point	Approximately 78-82°C	[3]
IUPAC Name	N- ethylhydroxylamine;hydrochloride	[1] [4]
InChI Key	LTZZYVWUGIPISL- UHFFFAOYSA-N	[1] [5]

Synthesis of N-ethylhydroxylamine Hydrochloride

The synthesis of **N-ethylhydroxylamine hydrochloride** can be achieved through a multi-step process, a notable example of which has been detailed in patent literature. This method involves the protection of hydroxylamine, followed by ethylation and subsequent deprotection.

Synthetic Pathway Overview



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Caption: Synthetic route to **N-ethylhydroxylamine hydrochloride**.

Detailed Experimental Protocol

This protocol is adapted from established patent literature and provides a robust method for the laboratory-scale synthesis of **N-ethylhydroxylamine hydrochloride**.^{[6][7][8]}

Step 1: Protection of Hydroxylamine

- In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve hydroxylamine hydrochloride (1 mole) in water.
- Add a suitable base, such as sodium carbonate (1.25 moles), to the solution and stir until dissolved.^{[7][8]}
- Over a period of 30 minutes to 6 hours, add di-tert-butyl dicarbonate (2.0-2.2 equivalents) to the reaction mixture while maintaining the temperature between 10°C and 60°C.^[6]
- After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).
- Extract the aqueous mixture with an organic solvent, such as toluene.

- Concentrate the organic phase under reduced pressure to yield N,O-bis(Boc)-hydroxylamine.[7][8]

Step 2: Ethylation of N,O-bis(Boc)-hydroxylamine

- Dissolve the N,O-bis(Boc)-hydroxylamine from the previous step in a suitable solvent, such as dimethylformamide (DMF).
- Add a base, for instance, potassium carbonate.
- Add an ethylating agent, such as ethyl iodide or ethyl bromide, to the mixture.[7]
- Maintain the reaction temperature between 25°C and 35°C for 30 minutes to 1 hour.[7]
- Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
- Concentrate the organic extracts under reduced pressure to obtain N-ethyl-N,O-bis(Boc)-hydroxylamine as an oil.[7]

Step 3: Deprotection to Yield **N-ethylhydroxylamine Hydrochloride**

- Dissolve the N-ethyl-N,O-bis(Boc)-hydroxylamine in a suitable solvent like ethyl acetate.
- Introduce anhydrous hydrochloric acid (gas or a solution in a compatible solvent) into the mixture. A significant excess of HCl (greater than 2 equivalents) is necessary for efficient cleavage.[6]
- Stir the reaction at a temperature of 30°C to 40°C for 30 minutes to 3 hours.[7]
- Remove the solvent under reduced pressure to yield the final product, **N-ethylhydroxylamine hydrochloride**.[7][8]

Analytical Characterization

Accurate characterization of **N-ethylhydroxylamine hydrochloride** is crucial for confirming its identity and purity. The primary analytical techniques employed are infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of **N-ethylhydroxylamine hydrochloride** provides valuable information about its functional groups.

Key IR Spectral Features:

- O-H Stretch: A broad absorption band is typically observed in the region of 3400 cm^{-1} , characteristic of the hydroxyl group.
- N-H Stretch: Bands corresponding to the N-H stretching vibrations of the protonated amine are also expected in the high-frequency region.
- C-H Stretch: Absorptions due to the C-H stretching of the ethyl group will be present in the $2850\text{-}3000\text{ cm}^{-1}$ range.
- N-O Stretch: The N-O stretching vibration usually appears in the fingerprint region.

An authentic IR spectrum for **N-ethylhydroxylamine hydrochloride** is available from the NIST Chemistry WebBook, which can be used as a reference.[\[5\]](#)[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed NMR spectrum for **N-ethylhydroxylamine hydrochloride** is not readily found, the expected signals can be predicted based on its structure. Spectra for the analogous N-methylhydroxylamine hydrochloride can provide some guidance.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Expected ^1H NMR Signals (in D_2O):

- A triplet corresponding to the methyl protons ($-\text{CH}_3$) of the ethyl group.
- A quartet corresponding to the methylene protons ($-\text{CH}_2-$) of the ethyl group, coupled to the methyl protons.
- Protons on the nitrogen and oxygen atoms may be exchangeable with the deuterium in the solvent, potentially leading to their disappearance or broadening.

Expected ^{13}C NMR Signals (in D_2O):

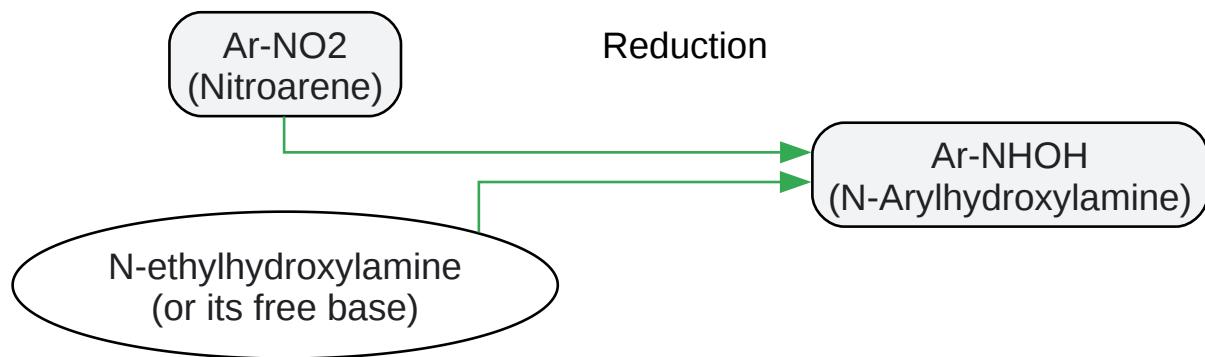
- A signal for the methyl carbon ($-\text{CH}_3$) of the ethyl group.
- A signal for the methylene carbon ($-\text{CH}_2-$) of the ethyl group.

Applications in Organic Synthesis

N-ethylhydroxylamine hydrochloride is a valuable reagent in organic synthesis, primarily utilized for its nucleophilic and reducing properties.[\[3\]](#)

Role as a Reducing Agent

A significant application of N-ethylhydroxylamine and its derivatives is the reduction of various functional groups, most notably the conversion of nitroarenes to N-arylhydroxylamines or anilines.[\[14\]](#)[\[15\]](#) This transformation is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals.



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Caption: Reduction of a nitroarene to an N-arylhydroxylamine.

While a specific protocol using **N-ethylhydroxylamine hydrochloride** for this purpose is not readily available in peer-reviewed literature, a general procedure can be outlined based on established methods for similar reducing agents.

- Preparation of the Free Base (Optional but often necessary): In a reaction flask, dissolve **N-ethylhydroxylamine hydrochloride** in a suitable solvent. Neutralize the hydrochloride salt

by the careful addition of a base (e.g., sodium bicarbonate or a tertiary amine) to generate the free N-ethylhydroxylamine *in situ*.

- Reaction Setup: In a separate flask, dissolve the nitroarene substrate in an appropriate solvent.
- Reduction: Add the solution of N-ethylhydroxylamine (the free base) to the nitroarene solution. The reaction may require heating and an inert atmosphere, depending on the substrate's reactivity.
- Monitoring: Track the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Once the reaction is complete, quench the reaction mixture, for example, by adding water. Extract the product into an organic solvent.
- Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **N-ethylhydroxylamine hydrochloride**.

- Health Hazards: This compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[4][16]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation.
- Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
- First Aid:

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
- In case of skin contact: Wash off with soap and plenty of water.
- If inhaled: Move the person into fresh air.
- If swallowed: Rinse mouth with water and seek medical advice.

Conclusion

N-ethylhydroxylamine hydrochloride is a chemical compound with significant utility in the fields of organic synthesis and drug development. Its well-defined physicochemical properties, established synthetic route, and characteristic reactivity make it a valuable asset for chemists. A comprehensive understanding of its handling, applications, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors.

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